BQ-123 sodium

Endothelin Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Selective endothelin receptor pharmacology requires precise ETA blockade without ETB crosstalk. BQ-123 sodium delivers this specificity. - **Selectivity**: >1,000-fold for ETA over ETB (IC50 7.3 nM vs. 18 μM), validated by radioligand binding. - **Application**: Dissect ETA-mediated calcium mobilization, MAPK activation, and pulmonary artery smooth muscle proliferation. - **Supply**: Water-soluble sodium salt; ≥99.5% HPLC purity; lot-to-lot consistency for in vivo infusion or radioligand assays.

Molecular Formula C31H41N6NaO7
Molecular Weight 632.7 g/mol
CAS No. 136655-57-7
Cat. No. B12704914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-123 sodium
CAS136655-57-7
Molecular FormulaC31H41N6NaO7
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+]
InChIInChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1
InChIKeyFLIKEIGEOXCRRG-JKNHBXRPSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BQ-123 Sodium: Selective ETA Receptor Antagonist


BQ-123 sodium is a synthetic cyclic pentapeptide supplied as a sodium salt [1]. It functions as a potent, competitive, and highly selective antagonist of the endothelin A (ETA) receptor , distinguishing it from mixed ETA/ETB or ETB-selective agents. Its core differentiation resides in its approximately 1,000-fold selectivity for the ETA receptor over the ETB receptor, a characteristic established through competitive radioligand binding assays where it inhibits [125I]ET-1 binding to ETA with an IC50 of 7.3 nM, compared to an IC50 of 18 μM at the ETB receptor [2]. This high degree of selectivity makes it a critical tool compound for dissecting ETA-mediated signaling from ETB-mediated effects.

Selective ETA receptor tool compound
Reported high selectivity over ETB receptor
For dissecting ETA-mediated signaling pathways

Why ETA Selectivity Defines BQ-123 Sodium


Endothelin receptor antagonists are not functionally interchangeable. The physiological outcome of blocking the endothelin system depends critically on the selectivity profile for ETA versus ETB receptors [1]. For instance, the dual ETA/ETB antagonist TAK-044 provides a different pharmacological profile, with effects lasting significantly longer (3 hours) than those of BQ-123 (1 hour) at an equivalent dose of 10 mg/kg, and it inhibits both ETA- and ETB-mediated pressor responses [2]. Similarly, the ETB-selective antagonist BQ-788 can paradoxically induce mild vasoconstriction, a property not shared by BQ-123 [3]. The data below quantify the unique selectivity window of BQ-123, demonstrating why it remains the preferred tool for experiments where exclusive ETA receptor interrogation is paramount.

BQ-123
ETA-selective antagonist; short duration (1 h at 10 mg/kg)
TAK-044
Dual ETA/ETB antagonist with longer duration (3 h); may not isolate ETA-specific effects
BQ-123
Does not induce vasoconstriction; clean ETA blockade
BQ-788
ETB-selective antagonist; may induce mild vasoconstriction, confounding ETA interpretation

BQ-123 Sodium: Quantitative Evidence Guide


ETA Receptor Selectivity vs. Bosentan and BQ-788

BQ-123 sodium demonstrates a uniquely high degree of selectivity for the ETA receptor, which is significantly greater than that of other ET antagonists. In direct binding assays, BQ-123 exhibits a Ki of 1.4 nM for the ETA receptor and 1500 nM for the ETB receptor, yielding a >1,000-fold selectivity ratio [1]. In contrast, the ETB-selective antagonist BQ-788 has a low affinity and no selectivity for ETA receptors in human cardiac tissue [2]. Bosentan, a non-peptide mixed antagonist, was less effective as an antagonist of endothelin-1 than BQ-123 in functional microvascular studies [3]. This extreme selectivity makes BQ-123 sodium the definitive choice for studies requiring exclusive ETA receptor blockade.

ETA vs ETB Selectivity
Head-to-head
Ki (ETA) = 1.4 nM; Ki (ETB) = 1500 nM; >1,000-fold selectivity
Defines ETA receptor binding window vs. bosentan and BQ-788
Radioligand binding assays; selectivity ratio >1,000-fold
Endothelin Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Functional Antagonism of ETA-Mediated Vasoconstriction

In isolated porcine coronary artery functional assays, BQ-123 effectively antagonizes endothelin-1 (ET-1)-induced vasoconstriction, a response mediated primarily by ETA receptors [1]. Critically, BQ-123 (up to 10 μM) does not inhibit sarafotoxin S6c-induced vasoconstriction, which is a selective ETB receptor-mediated response [2]. In contrast, the dual antagonist TAK-044 and the ETB-selective BQ-788 both inhibit this ETB-mediated vasoconstriction [2]. This functional data confirms that BQ-123's selectivity profile translates into a clean, ETA-specific functional antagonism, a property not shared by dual or ETB-selective antagonists.

Functional ETA Selectivity
Head-to-head
0% inhibition of ETB-mediated vasoconstriction; TAK-044 and BQ-788 inhibit
Clean ETA-specific functional antagonism in isolated coronary artery
Porcine coronary artery rings; sarafotoxin S6c as ETB agonist
Vascular Pharmacology Isolated Tissue Assays Functional Antagonism

Negative Allosteric Modulation at the ETA Receptor

BQ-123 distinguishes itself from other ETA antagonists like bosentan through its mechanism of action. In human ETA receptor signaling assays, BQ-123 behaves as a negative allosteric modulator (NAM), exhibiting agonist-dependent affinities [1]. Specifically, in beta-arrestin recruitment assays, BQ-123's affinity and the nature of its antagonism differ from its profile in G-protein signaling assays, a behavior not observed with bosentan, which maintains a more consistent competitive profile across pathways [1]. Earlier studies also identified allosteric interactions at the rat heart endothelin receptor, suggesting a unique binding topology for BQ-123 [2]. This biased allosteric modulation represents a unique pharmacological fingerprint with implications for functional selectivity.

Allosteric Modulation Profile
Head-to-head
Negative allosteric modulator (NAM); agonist-dependent affinities
Biased signaling pathway context vs. orthosteric antagonist bosentan
Recombinant human ETA; beta-arrestin vs. G-protein assays
Receptor Pharmacology Allosteric Modulation Beta-Arrestin Signaling

Acute Hemodynamic Improvement in Pulmonary Hypertension

The translational relevance of BQ-123 sodium is supported by human clinical data. In a prospective open clinical study involving 26 patients with severe chronic pulmonary arterial hypertension (PAH), a 60-minute infusion of BQ-123 at 200 nmol/min resulted in significant hemodynamic improvements [1]. Specifically, mean pulmonary artery pressure was reduced from 68 (4) to 64 (4) mm Hg (p < 0.05) and the pulmonary vascular resistance index decreased from 1694 (170) to 1378 (145) dyne.s.cm-5 (p < 0.001) [1]. While clinical data for other peptide ETA antagonists in this indication is sparse, the magnitude of improvement documented for BQ-123 provides a benchmark for acute ETA receptor blockade in severe PAH.

Acute Hemodynamic Endpoint
Clinical endpoint context
mPAP reduced from 68 (4) to 64 (4) mm Hg; PVRI decreased (p
Reported acute hemodynamic change in PAH study context
Open-label study, 26 patients; 200 nmol/min infusion
Solubility Sodium Salt Form
Head-to-head
Sodium salt: 1 mg/mL in water; free base: insoluble
Aqueous solubility supports infusion and dosing workflows
Ambient temperature; simplifies formulation vs. free base
Clinical Pharmacology Pulmonary Hypertension Hemodynamics

Aqueous Solubility of the Sodium Salt Form

The sodium salt form of BQ-123 provides a critical advantage in aqueous solubility compared to the free base form. BQ-123 sodium salt is soluble in water at 1 mg/mL, whereas the BQ-123 free base is reported as insoluble in water . This difference is pivotal for in vivo studies where formulation in saline or PBS is required. For comparison, the non-peptide antagonist bosentan is also poorly water-soluble, requiring complex formulation strategies. The sodium salt form offers a simpler, more reproducible 'dissolve-and-dose' approach for acute intravenous infusion studies, as exemplified by its direct infusion in saline in the clinical PAH study [1]. Combined with a high HPLC purity of ≥99.5% from commercial suppliers , this form ensures reliable dosing without confounding vehicle effects.

Solubility Sodium Salt Form
Head-to-head
Sodium salt: 1 mg/mL in water; free base: insoluble
Aqueous solubility supports infusion and dosing workflows
Ambient temperature; simplifies formulation vs. free base
Formulation Science Solubility In Vivo Pharmacology

BQ-123 Sodium: High-Value Research Applications


ETA-Specific Signaling in Vascular Smooth Muscle

Leveraging its >1,000-fold selectivity for ETA over ETB receptors [1], BQ-123 sodium is the definitive tool for isolating ETA-mediated signaling events such as calcium mobilization [2], MAP kinase activation, and cell proliferation in vascular smooth muscle preparations. Its use ensures that any observed inhibition of ET-1-induced responses is attributable solely to ETA receptor blockade, avoiding ETB receptor crosstalk that confounds results with dual antagonists like TAK-044 or bosentan .

Pulmonary Hypertension and Right Heart Failure Models

BQ-123 sodium has demonstrated acute hemodynamic efficacy in human PAH [1] and in rodent models of chronic heart failure-induced pulmonary hypertension, where long-term treatment greatly reduced right ventricular systolic pressure [2]. The water-soluble sodium salt form facilitates chronic infusion pump protocols, making it a preferred agent for longitudinal in vivo studies of right ventricular afterload reduction and pulmonary vascular remodeling.

ETA Receptor in Inflammation and Fibrosis

BQ-123 sodium's unique negative allosteric modulator profile at the ETA receptor [1] makes it particularly suitable for studies of biased signaling in inflammation and fibrosis. The compound has been used to suppress TNF-α and IL-6 production in skeletal muscle and to inhibit ET-1-induced proliferation of human pulmonary artery smooth muscle cells [2], supporting its application in respiratory and fibrotic disease research where ETA-specific pathway interrogation is required.

ETA Receptor Binding Assays and Standards

With its reversible, high-affinity binding (Kd = 3.2 nM) for the ETA receptor and rapid dissociation kinetics (t1/2 = 1.4 min) [2], [3H]BQ-123 serves as a superior radioligand for ETA receptor binding assays. Its high commercial purity (≥99.5% by HPLC) ensures lot-to-lot consistency, positioning BQ-123 sodium as an essential reference standard for quality control in screening campaigns and receptor occupancy studies.

Application
Selection Property
Validation Focus
ETA-specific vascular smooth muscle signaling
ETA-selective antagonist
ETA-mediated calcium and proliferation endpoints
Pulmonary hypertension research models
Water-soluble sodium salt
Hemodynamic and remodeling endpoints
Inflammation and fibrosis research
Negative allosteric modulator
Biased signaling and cytokine production endpoints
ETA receptor binding assays
High-purity standard
Radioligand binding and receptor occupancy
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